1-(6-phenylpyridin-2-yl)methanamine dihydrochloride - 2694735-40-3

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride

Catalog Number: EVT-6301652
CAS Number: 2694735-40-3
Molecular Formula: C12H14Cl2N2
Molecular Weight: 257.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is a primary amine compound frequently employed as a precursor in the synthesis of various organometallic complexes, particularly those involving ruthenium and osmium. These complexes have shown promise as catalysts in various organic reactions. []

Synthesis Analysis

For instance, the synthesis of similar pincer ruthenium complexes often involves reacting [RuCl2(PPh3)3] with 1-substituted-1-(6-arylpyridin-2-yl)methanamines in the presence of a base like NEt3. [] The synthesis of the deprotonated ligand HCNN, frequently used in conjunction with this compound, is detailed in several papers. [, ]

Chemical Reactions Analysis

1-(6-Phenylpyridin-2-yl)methanamine dihydrochloride is primarily used as a building block in synthesizing various metal complexes. The most common reactions involve its deprotonation to form HCNN, which then acts as a tridentate ligand coordinating to metals like ruthenium, osmium, and iridium. [, , , ] The resulting complexes can be further modified through ligand substitution reactions to introduce additional functional groups, influencing their catalytic properties. []

Mechanism of Action

The mechanism of action of 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride is inherently linked to the specific applications of its metal complexes. For instance, in catalytic asymmetric reduction reactions, the pincer ruthenium complexes containing this ligand are believed to operate via a mechanism involving metal-ligand cooperation. This cooperation facilitates the activation of both the hydrogen source and the substrate, leading to efficient enantioselective reduction. []

Catalysis

  • Asymmetric Reduction of Ketones: Pincer ruthenium complexes containing this ligand exhibit exceptional activity and enantioselectivity in the asymmetric reduction of alkyl aryl ketones. These complexes can operate under both transfer hydrogenation (TH) and hydrogenation (HY) conditions, affording high yields and enantiomeric excesses of the desired chiral alcohols. []
  • Racemization and Deuteration of Alcohols: These complexes can efficiently catalyze both the racemization and deuteration of alcohols in the presence of a base. The reactions proceed under mild conditions, offering a practical method for modifying alcohol substrates. []

Material Science

  • Organic Light-Emitting Diodes (OLEDs): While not directly used in OLEDs, 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride serves as a precursor for synthesizing highly luminescent platinum(II) complexes. These complexes, featuring tetradentate coordination modes, show potential as emitters in OLED devices. []

(Acetonitrile-κN)chlorido{2-[4-(3,5-difluorophenyl)-6-phenylpyridin-2-yl]phenyl-κ2\nC\n1,N}platinum(II)

  • Compound Description: This organometallic platinum(II) complex features a 4-(3,5-difluorophenyl)-2,6-diphenylpyridine ligand coordinating to the platinum center. The complex also includes acetonitrile and chloride ligands. []
  • Relevance: This complex is structurally related to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride through the presence of the 2,6-diphenylpyridine moiety, highlighting the use of substituted phenylpyridines in coordination chemistry.

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound is a hydrochloride salt of a complex amine incorporating a 6-phenylpyridin-3-yl moiety linked to a piperazine ring, which is further connected to a 3,4-dihydroquinolin-2(1H)-one unit. The structure is similar to a fluorinated analogue, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
  • Relevance: This compound features a 6-phenylpyridin-3-yl group, which is structurally similar to the 6-phenylpyridin-2-yl moiety present in 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride. The presence of these similar phenylpyridine scaffolds in both compounds indicates their potential use in medicinal chemistry.

N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives

  • Compound Description: These compounds are a series of derivatives featuring an imidazo[1,2-a]pyridine core with varying aryl substituents. They were synthesized and screened for their in vitro antibacterial and antifungal activities. []
  • Relevance: Although structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, these compounds share a common interest in exploring the biological activities of heterocyclic compounds containing pyridine rings, which are relevant to medicinal chemistry research.

3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid

  • Compound Description: This compound exists in several forms, including an inner-salt zwitterion, a dihydrochloride dihydrate, and a dimethyl sulfoxide disolvate. It features a central pyrazine ring with two pyridine-2-yl substituents and two carboxylic acid groups. []
  • Relevance: This compound highlights the use of dipyridyl substituted heterocycles in coordination chemistry, similar to the phenylpyridine moiety found in 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride.
  • Compound Description: NNC 55-0396 is a selective inhibitor of T-type calcium channels. It is a nonhydrolyzable analog of mibefradil designed to prevent the formation of a metabolite that inhibits L-type Ca2+ channels. [, ]
  • Relevance: While structurally dissimilar to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds are relevant to medicinal chemistry as they explore different approaches to modulating ion channels for therapeutic applications. ,

2,2′-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIPH)

  • Compound Description: AIPH is a water-soluble radical initiator used to study oxidative stress. It generates free radicals at a controlled rate, enabling investigation of oxidation and antioxidation dynamics. [, ]
  • Relevance: While structurally dissimilar to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both are relevant to biological research, albeit with different applications. AIPH is a tool for studying oxidative stress, whereas the target compound is likely investigated for potential pharmaceutical applications. ,

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

  • Compound Description: NIP-101 is a potent calcium antagonist with six optical isomers. Its activity depends mainly on the absolute configuration at a stereogenic center in the 1,4-dihydropyridine ring rather than the configuration of the 1,3,2-dioxaphosphorinane moiety. []
  • Relevance: While structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds share a research focus on nitrogen-containing heterocycles with potential medicinal applications. Their activities may be influenced by specific stereochemical features.

4-Methyl-N-phenylpyridin-2-amines

  • Compound Description: This class of compounds serves as starting materials for direct ortho arylation via palladium(II)-catalyzed C–H activation, yielding ortho-arylated products. These reactions show good functional group compatibility and can be further transformed into various heterocycles. []
  • Relevance: These compounds share a structural resemblance to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride by possessing a phenylpyridine core, highlighting the versatility of this scaffold in synthetic organic chemistry.

2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide

  • Compound Description: This compound, particularly its dihydrochloride and dibenzenesulfonate salts, acts as a c-Met kinase inhibitor, showcasing potential for treating cancers and other diseases related to kinase pathway dysregulation. []
  • Relevance: Although structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, this compound falls under the category of kinase inhibitors, which is a significant area of research in medicinal chemistry.

6-phenylpyridin-2-yl guanidine

  • Compound Description: This compound was identified as a starting hit (IC50 ~ 18 µM) for developing Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors. Further structural modifications led to the development of more potent MSK1 inhibitors like the 2-aminobenzimidazole derivative (49d). []
  • Relevance: This compound shares a significant structural similarity with 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, as both possess the 6-phenylpyridin-2-yl moiety. This emphasizes the importance of this specific structural motif in the development of MSK1 inhibitors.

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides

  • Compound Description: These compounds are a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (10a-d) investigated for their antioxidant and anti-inflammatory properties. Some derivatives exhibited high interaction with DPPH and potent inhibition of lipid peroxidation and soybean lipoxygenase (LOX). []
  • Relevance: While structurally distinct from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, these compounds represent another class of molecules studied for their potential medicinal benefits, particularly as antioxidants and anti-inflammatory agents.

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a new polyheterocyclic entity synthesized through a multi-step process involving Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration reactions. []
  • Relevance: Though structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, this compound highlights the synthesis of complex molecules with multiple heterocycles, which is relevant to developing novel compounds with potential biological activities.

Bis[(pyridin-2-yl)methyl]amine (TPA) Derivatives

  • Compound Description: This refers to a series of copper(II) complexes supported by TPA derivatives with phenyl substitutions at the 6-position of the pyridine rings. These include [(6-phenylpyridin-2-yl)methyl]bis[(pyridin-2-yl)methyl]amine (Ph(1)TPA), bis[(6-phenylpyridin-2-yl)methyl][(pyridin-2-yl)methyl]amine (Ph(2)TPA), and tris[(6-phenylpyridin-2-yl)methyl]amine (Ph(3)TPA). These complexes were studied for their structure, H2O2 reactivity, and redox properties. []
  • Relevance: The TPA derivatives share a structural similarity with 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride as they both contain a 2-aminomethylpyridine moiety, albeit with different substitution patterns on the pyridine ring. This comparison emphasizes the importance of substituent effects on the properties and reactivity of metal complexes.

3-[N-(2-Chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279)

  • Compound Description: MFT-279 is a potent aromatase enzyme inhibitor (IC50 = 2.39 nmol/L) that shows selectivity towards aromatase over other cytochrome P-450-dependent reactions in steroid biosynthesis. In vivo studies demonstrated its ability to suppress ovarian aromatase activity and induce tumor regression in a rat model. []
  • Relevance: Although structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds exemplify the exploration of nitrogen-containing heterocycles for pharmaceutical applications, specifically targeting enzymes involved in disease pathways.

4-(2-Chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C (CI-918-14C)

  • Compound Description: This compound, specifically labeled with carbon-14, was synthesized for use in radiochemical studies. []
  • Relevance: While CI-918-14C doesn't share a direct structural relationship with 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, its inclusion highlights the importance of synthetic organic chemistry in creating labeled compounds for research purposes, including potential drug development.
  • Compound Description: Two cobalt(II)-acetato complexes, [CoII(L3NCOO)(OAc)]·0.5H2O (1OAc·0.5H2O) and (2OAc(PF6)), were synthesized using ligands L3NCOO- (Li+L3NCOO- = lithium 2-(benzyl((6'-methyl-[2,2'-bipyridin]-6-yl)methyl)amino)acetate) and L4N (N-benzyl-1-(6'-methyl-[2,2'-bipyridin]-6-yl)-N-(pyridin-2-ylmethyl)methanamine), respectively. These complexes, along with their corresponding Co(II)-flavonolato ternary complexes (1fla·H2O and 2fla(PF6)), were investigated as functional models of cobalt(II)-quercetin-2,4-dioxygenase (CoII-2,4-QD) to study flavonol dioxygenation. []
  • Relevance: While structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, these cobalt(II) complexes, particularly the use of nitrogen-containing ligands, showcase another facet of coordination chemistry relevant to understanding enzymatic reactions and developing potential catalysts.

4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives

  • Compound Description: These are a series of compounds synthesized from the Claisen condensation product of diethyl oxalate and 1-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]ethan-1-one. Reaction with various binucleophiles led to the formation of corresponding 3,4-dihydroquinoxaline-2(1H)-one, 3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one, and 1H-pyrazole derivatives, some of which exhibited analgesic and antibacterial activities. []
  • Relevance: Though structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, these compounds highlight the synthesis and biological evaluation of heterocyclic compounds, a common theme in medicinal chemistry research.

JTE-607 [(-)-Ethyl-N-{3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl}-l-phenylalaninate dihydrochloride]

  • Compound Description: JTE-607 is a proinflammatory cytokine inhibitor that doesn't affect interleukin (IL)-2 or interferon-γ. It demonstrated protective effects in a mouse septic shock model, inhibiting proinflammatory cytokine production and myeloperoxidase (MPO) activity, ultimately increasing survival rates. []
  • Relevance: Though structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds emphasize the exploration of diverse chemical structures for their potential in treating inflammatory diseases, a key area of research in drug discovery.
  • Compound Description: These compounds are a family of ruthenium complexes with HCNN (1-(6-arylpyridin-2-yl)methanamine) acting as a neutral, tridentate ligand and CNN as its deprotonated, anionic form. They were investigated for their catalytic activity in carbonyl compound reduction and asymmetric reduction of alkyl aryl ketones. [, , , , , ]
  • Relevance: These complexes share a direct structural relationship with 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, as the HCNN ligand is derived from the target compound itself. The research on these complexes demonstrates the versatility of this specific scaffold in forming catalytically active metal complexes. The variety of HCNN ligands used further emphasizes the ability to fine-tune the catalyst properties by modifying the substituents on the aryl group. , , , , ,

N4PyMe2 (bis(6-methylpyridin-2-yl)-N,N-bis((pyridin-2-yl)methyl)methanamine)

  • Compound Description: N4PyMe2 is a pentadentate ligand used to support a mononuclear iron(II) complex, . This complex, in its reaction with oxidants, forms an iron(IV)-oxo species, [FeIV(O)(N4PyMe2)]2+, which exhibits reactivity in oxygen-atom-transfer and hydrogen-atom-transfer reactions. []
  • Relevance: Although structurally distinct from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds, through their use of pyridine-containing ligands, contribute to understanding the coordination chemistry of transition metals and their potential applications in catalysis and bioinorganic chemistry.

Tetradentate Bis-cyclometalated Platinum(II) Complexes:

  • Compound Description: These platinum(II) complexes are formed by the cyclometalation of ligands like N,N-di(6-phenylpyridin-2-yl)aniline (L1) and its derivatives (L2-L6), resulting in two types of complexes: C--NN(wedge)C platinum complexes and N--CC--N platinum complexes. These complexes exhibit luminescent properties and are investigated for potential applications in organic light-emitting diodes (OLEDs). [, ]
  • Relevance: These platinum(II) complexes, specifically the N--CC--N type, are directly related to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride* as they both feature the N,N-di(6-phenylpyridin-2-yl)amine moiety as a core structure. This structural similarity highlights the versatility of this moiety in forming diverse metal complexes with interesting photophysical properties. The modifications made to the phenyl and pyridine rings in the platinum complexes (e.g., introducing fluorine atoms or replacing phenyl with pyrazolyl groups) emphasize the potential for fine-tuning the electronic properties and, consequently, the luminescence of these complexes for OLED applications. ,

3-Amino-5-[1-[2-({4-[amino(imino)methyl]benzyl}amino)-2-oxoethyl]-3-chloro-5-(isopropylamino)-6-oxo-1,6-dihydropyrazin-2-yl]benzoic acid dihydrochloride (PHA-927F)

  • Compound Description: PHA-927F is a selective, small-molecule inhibitor of tissue factor/factor VIIa (TF/VIIa). It demonstrated efficacy in preventing thrombosis in a nonhuman primate model without significantly affecting bleeding parameters, unlike factor Xa and thrombin inhibitors. []
  • Relevance: Although structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds are relevant to medicinal chemistry as they represent different approaches to developing antithrombotic agents with improved safety profiles.

1,2,3,4a,9b-Hexahydro-8,9b-dimethyl-4-[3-(4-methylpiperazin-1-yl)propionamido]dibenzofuran-3-one dihydrochloride (Azipranone)

  • Compound Description: Azipranone is an antitussive agent whose physiological disposition, including absorption, tissue distribution, elimination, and biotransformation, has been studied in various species. []
  • Relevance: While structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, Azipranone's research highlights the importance of understanding the pharmacokinetic properties of drug candidates, which is crucial for developing safe and effective medications.

(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine (L1) Derivatives:

  • Compound Description: These compounds are involved in solvothermal reactions leading to various products depending on the reaction conditions and metal salts used. With FeCl3·6H2O, a stable triheteroarylmethyl radical is formed through a domino reaction. In contrast, reactions with Co(H2O)6Cl2 lead to different products, including 2,3,5,6-tetrakis(1-methyl-1H-benzo[d]imidazol-2-yl)pyrazine (3) and 1-methyl-N-(1-methyl-1H-benzo[d]imidazol-2-carbonyl)-1H-benzo[d]imidazol-2-carboxamide (HL2''), depending on the presence of oxygen and water. [, ]
  • Relevance: Although structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, these reactions highlight the diverse reactivity of amines in the presence of transition metal salts and different reaction conditions. The formation of complex heterocyclic structures emphasizes the potential of these reactions in synthetic organic chemistry. ,

3-Chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride (HBK-5)

  • Compound Description: HBK-5 is a xanthone derivative that demonstrated antidepressant- and anxiolytic-like activities in mice behavioral tests without causing significant cognitive or motor deficits at effective doses. []
  • Relevance: While structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, HBK-5's research highlights the exploration of novel chemical entities for potential therapeutic applications in mental health disorders.
  • Compound Description: This series of compounds was designed and evaluated for COX-2 inhibitory activity. Several derivatives exhibited potent and selective inhibition of COX-2, with N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) being the most potent (IC50 COX-2 = 0.08 µM, selectivity index = 313.7). []
  • Relevance: Although structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, these compounds highlight the ongoing research in developing selective COX-2 inhibitors for treating pain and inflammation, an important area in medicinal chemistry.

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride (LDN 193189)

  • Compound Description: LDN 193189 is an inhibitor of bone morphogenetic protein (BMP) type I receptors, used to investigate the role of BMP signaling in primordial follicle formation. The study found that estradiol-17β but not BMP2 exposure increased ovarian BMP2 mRNA levels, suggesting a complex interplay between estradiol-17β and BMP signaling during folliculogenesis. []
  • Relevance: While structurally dissimilar to 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, both compounds highlight research in understanding and modulating biological pathways for potential therapeutic applications, with LDN 193189 providing insights into ovarian physiology.

2,7-Di([2,2′:6′,2″-terpyridin]-4′-yl)-9,9′-spirobifluorene (27-TPSF)

  • Compound Description: 27-TPSF is a novel electron-transporting material (ETM) with a “(Acceptor)n–Donor–(Acceptor)n” structure. It comprises electron-withdrawing terpyridine (TPY) moieties and a rigid twisted spirobifluorene unit. When incorporated into organic light-emitting diodes (OLEDs) with Ir(mppy)3 as the emitter, 27-TPSF-based devices exhibited high efficiency and stability. []
  • Relevance: While structurally distinct from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, 27-TPSF highlights the development of novel materials for OLED applications, showcasing the importance of molecular design in achieving desired electronic and optoelectronic properties.
  • Compound Description: MeFC demonstrated anticancer activity against FaDu human hypopharynx squamous carcinoma cells by inducing apoptosis without significantly affecting the viability of normal cells. []
  • Relevance: While chemically distinct from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, the study on MeFC highlights the exploration of natural product extracts as potential sources of anticancer agents, a significant area of interest in drug discovery.
  • Compound Description: Both GUEsb and GUEl exhibited antioxidant properties in various assays. GUEsb, specifically, demonstrated cardioprotective effects against doxorubicin-induced toxicity in mice. []
  • Relevance: Though chemically distinct from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, the study on GUEsb and GUEl emphasizes the exploration of natural product extracts for potential therapeutic benefits, particularly in managing oxidative stress and related diseases.

E-2-((2-aminopyridin-3-yl)methyleneamino)ethane thiol

  • Compound Description: This Schiff base ligand was synthesized from cysteamine and 2-aminopyridine-3-carbaldehyde. Its metal complexes, particularly with nickel and cobalt, showed potent antibacterial activity. []
  • Relevance: While structurally different from 1-(6-phenylpyridin-2-yl)methanamine dihydrochloride, this compound and its metal complexes exemplify the exploration of coordination compounds for their potential biological activities.

Properties

CAS Number

2694735-40-3

Product Name

1-(6-phenylpyridin-2-yl)methanamine dihydrochloride

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.